Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate: is a versatile chemical compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a clear, pale liquid with a purity of at least 95% . This compound is used as a building block in various chemical syntheses and has significant applications in research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of 2-aminoacrylates with N-tosylhydrazones . This reaction is typically carried out under transition-metal-free conditions, making it a general route to cyclopropane α-amino acids with contiguous quaternary carbon centers .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclopropanation reactions. The reaction conditions are optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 1-aryl-2-amino-cyclopropane carboxylates: These compounds share a similar cyclopropane structure and are used in similar applications.
Methyl cyclopropanecarboxylate: This compound has a similar cyclopropane ring but lacks the p-tolyl group, making it less versatile in certain applications.
Uniqueness: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate is unique due to its specific structure, which includes a p-tolyl group attached to the cyclopropane ring. This structural feature enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-8-3-5-9(6-4-8)10-7-11(10)12(13)14-2/h3-6,10-11H,7H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
UZLFTBIQJWSGEI-WDEREUQCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.